molecular formula C22H16ClFN4O B11032548 4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11032548
M. Wt: 406.8 g/mol
InChI Key: OYSLWPZHFCJZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrazoloquinoline family, which is characterized by a fused ring system combining pyrazole and quinoline moieties. The presence of amino, chloro, and fluoro substituents further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to a Friedländer synthesis, where an aromatic aldehyde and a ketone react in the presence of a base to form the quinoline ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amino or hydroxyl groups, respectively.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor modulators, and fluorescent probes. These properties make it valuable in the study of biochemical pathways and cellular processes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have been studied for their anti-inflammatory, anticancer, and antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance of these materials.

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. In receptor modulation, it can interact with receptor sites, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.

    3-Fluorophenylpyrazole: Studied for its pesticidal activity.

Uniqueness

4-Amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one stands out due to its fused ring system and the presence of multiple functional groups, which confer unique chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C22H16ClFN4O

Molecular Weight

406.8 g/mol

IUPAC Name

4-amino-7-(4-chlorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H16ClFN4O/c23-14-6-4-12(5-7-14)13-8-18-20(19(29)9-13)21(25)17-11-26-28(22(17)27-18)16-3-1-2-15(24)10-16/h1-7,10-11,13H,8-9H2,(H2,25,27)

InChI Key

OYSLWPZHFCJZAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.